Profenofos

Description

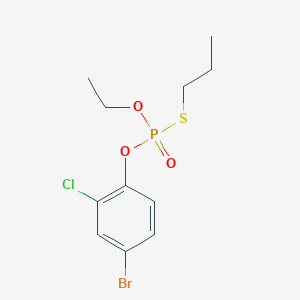

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMMJNLHFKGANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClO3PS | |

| Record name | PROFENOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032464 | |

| Record name | Profenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide., Pale yellow or amber liquid with an odor like garlic; [HSDB] | |

| Record name | PROFENOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Profenofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100 °C @ 1.35X10-2 mm Hg | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily miscible with most organic solvents., In water, 28 mg/l @ 25 °C | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.455 @ 20 °C | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000009 [mmHg], 9.00X10-7 mm Hg @ 25 °C | |

| Record name | Profenofos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow liquid, Amber color, oily liquid | |

CAS No. |

41198-08-7, 81116-98-5, 81123-19-5 | |

| Record name | PROFENOFOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Profenofos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41198-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Profenofos [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041198087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Profenofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081116985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Profenofos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081123195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Profenofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFENOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J04O7BS4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROFENOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

chemical synthesis and purification of Profenofos for laboratory use

An In-depth Technical Guide on the Laboratory Synthesis and Purification of Profenofos

This compound, with the IUPAC name O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is an organophosphate insecticide and acaricide.[1][2][3] It functions as a non-systemic pesticide with contact and stomach action, primarily by inhibiting the acetylcholinesterase enzyme.[2][3] First registered in the United States in 1982, it is used on various crops, particularly cotton, to control a wide range of pests, mainly Lepidoptera and mites.[1][3] This technical guide provides detailed methodologies for the chemical synthesis and purification of this compound for research and laboratory purposes, summarizing key data and outlining experimental workflows.

Physicochemical Properties

This compound is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[1][3] Its properties make it highly lipophilic, indicating a potential for bioaccumulation.[4] It is relatively stable in neutral and weakly acidic conditions but is susceptible to hydrolysis in alkaline media.[4]

| Property | Value |

| Chemical Formula | C₁₁H₁₅BrClO₃PS[1] |

| Molar Mass | 373.63 g·mol⁻¹[1] |

| Appearance | Pale yellow to amber liquid[1] |

| Density | ~1.455 g/cm³ at 20°C[4] |

| Water Solubility | 28 mg/L at 25°C[4] |

| Organic Solvent Solubility | Readily miscible with most organic solvents (e.g., acetone, ethanol, toluene, hexane)[4] |

| Log K_ow | 4.0 - 4.8[4] |

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A prevalent method involves the multi-step preparation of high-purity this compound starting from the bromination of 2-chlorophenol. Modern techniques utilizing continuous flow chemistry have also been developed to enhance safety and efficiency.

Route 1: High-Purity Synthesis via Intermediate Recrystallization

This method, adapted from patent literature, emphasizes the purification of a key intermediate to achieve a final product purity of up to 96%.[5][6] The process involves six main stages, from the initial bromination to the final product formation.

Caption: Workflow for the multi-step synthesis of high-purity this compound.

Experimental Protocol (Route 1):

-

Step 1: Bromination

-

Step 2: Recrystallization of 2-chloro-4-bromophenol

-

Slowly heat the crude brominated product at a rate of 0.8-1.0°C per hour until the temperature reaches 48-50°C.[7]

-

Stop heating and allow the product to cool naturally to 42-43°C.[7]

-

Repeat this heating and cooling cycle 3 to 5 times. This process effectively separates impurities, such as 2-chloro-6-bromophenol.[7]

-

-

Step 3: Phosphorylation

-

React the purified 2-chloro-4-bromophenol with sodium hydroxide and O,O-diethylthiophosphoryl chloride.[5] The molar ratio of the brominated product to sodium hydroxide to the chloride is 1:(1-2):(1-2).[5]

-

Conduct the reaction at 30-60°C for 20-25 hours to form the triester intermediate, O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.[5]

-

-

Step 4: Amine Salt Formation

-

Step 5: Alkylation

-

Step 6: Work-up

-

Perform layering, washing, and solvent removal on the resulting product to obtain the final this compound product with a purity of up to 96%.[5]

-

Route 2: Continuous Flow Synthesis

A modern approach utilizes microchannel reactors to perform the synthesis of this compound in a continuous flow system.[8] This method offers improved safety, control, and efficiency. The process involves the sequential reaction of intermediates within a highly controlled environment.

Caption: Simplified workflow for this compound synthesis using a microchannel reactor.

Experimental Protocol (Route 2):

-

Preparation of Intermediate: Synthesize the trimethylethanaminium salt of O-(4-bromo-2-chlorophenyl) O-ethyl S-hydrogenphosphorothioate (Q-salt) as described in the patent literature.[8]

-

Reactant Mixture: Prepare a mixture of the Q-salt intermediate (e.g., 20 gm), n-propyl bromide (e.g., 12 gm), and a catalytic amount of DMF.[8]

-

Flow Reaction: Introduce this mixture into a microchannel reactor system.[8]

-

Reaction Conditions: Maintain the reactor temperature at 90°C with a residence time of 4.0 minutes.[8]

-

Product: The output from the reactor is this compound with a purity greater than 94%.[8]

Purification of this compound

After synthesis, the crude this compound product requires purification to remove unreacted starting materials, by-products, and solvents. Common laboratory techniques include extraction, distillation, and chromatography.

Caption: General workflow for the purification of crude this compound.

Detailed Methodologies:

-

Extraction: Organophosphorus pesticides like this compound can be extracted from aqueous solutions or reaction mixtures using a solvent such as 15% methylene chloride in hexane.[9] The organic extract is then dried over an anhydrous salt (e.g., Na₂SO₄).[10]

-

Distillation: Crude this compound can be purified by distillation to remove lower-boiling impurities and solvents.[11] This is effective for large-scale purification but requires careful temperature and pressure control to avoid degradation.

-

Column Chromatography: For achieving high purity on a laboratory scale, column chromatography is a suitable method.[9]

-

Stationary Phase: Silica gel is a common choice.[9][12] It should be activated by heating (e.g., at 200°C for 6 hours) and then deactivated with a small percentage of water (e.g., 3% by weight) before use.[9]

-

Mobile Phase: A non-polar solvent system, such as hexane with a small amount of a more polar solvent like acetone or ethyl acetate, can be used for elution.

-

Procedure: The crude extract is concentrated and loaded onto the prepared silica gel column. The column is then eluted with the mobile phase, and fractions are collected. The fractions containing this compound are identified using a technique like Thin Layer Chromatography (TLC) before being combined and concentrated.

-

Quality Control and Analysis

The purity and identity of the synthesized this compound must be confirmed using analytical techniques. Gas Chromatography (GC) is the primary method for the quantitative analysis of this compound.

| Parameter | Method | Details |

| Purity Assay | Gas Chromatography (GC) | A GC system equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) is ideal for selectivity and sensitivity.[9] |

| Identity Confirmation | Gas Chromatography-Mass Spectrometry (GC/MS) | Recommended for confirming the chemical structure, especially for newly synthesized batches.[9] |

| Limit of Quantification (LOQ) | GC-ECD | For residue analysis, LOQs are typically in the range of 0.02–0.05 mg/kg.[12] |

| Formulation Analysis | High-Performance Liquid Chromatography (HPLC) | Can be used for analyzing emulsifiable concentrate (EC) formulations.[13] |

Disclaimer: this compound is a toxic organophosphate insecticide. All synthesis and purification procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All local regulations regarding the handling and disposal of hazardous chemicals must be strictly followed.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fdd-global.com [fdd-global.com]

- 5. CN102617636B - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 6. CN102617636A - Preparation method of high-purity this compound - Google Patents [patents.google.com]

- 7. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. WO2024201396A1 - Preparation of this compound and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]

- 9. epa.gov [epa.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. niir.org [niir.org]

- 12. fao.org [fao.org]

- 13. scribd.com [scribd.com]

Profenofos Degradation in Soil and Water: A Technical Guide

An in-depth examination of the biotic and abiotic pathways, metabolic products, and degradation kinetics of the organophosphate insecticide profenofos in terrestrial and aquatic environments.

This compound, an organophosphorus insecticide, is utilized to control a broad spectrum of pests on crops such as cotton, vegetables, and fruits.[1][2] Its extensive use has led to concerns about its environmental fate and potential impact on non-target organisms.[1][2][3] This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, intended for researchers, scientists, and environmental professionals.

Chemical Properties and Environmental Fate of this compound

This compound [O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate] is a non-systemic insecticide with contact and stomach action.[4] Its environmental persistence is influenced by a combination of biotic and abiotic factors, leading to its transformation into various metabolites. The primary degradation product of this compound in both soil and water is 4-bromo-2-chlorophenol (CGA 55960).[1][5][6][7][8]

Degradation of this compound in Water

The degradation of this compound in aquatic environments is primarily governed by hydrolysis and photolysis.

Hydrolysis

This compound is susceptible to hydrolysis, with the rate being highly dependent on pH. It degrades more rapidly under alkaline conditions.[4] The hydrolysis of the phosphate ester bond is the key step in this process, yielding 4-bromo-2-chlorophenol.[1]

Table 1: Hydrolysis Half-life of this compound at Different pH Values

| pH | Half-life (Days) | Temperature (°C) | Reference |

| 5 | 93 - 108 | 20 | [4] |

| 7 | 14.6 - 62 | 20 | [4] |

| 9 | 0.24 - 0.33 | 20 | [4] |

Photolysis

Photodegradation is another significant abiotic pathway for this compound dissipation in water.[2][9] The process can involve direct absorption of photons or reactions with reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[2] Studies have shown that hydroxyl radicals are the key reactive species in the photodegradation of this compound.[2] The half-life of this compound under artificial light and sunlight can range from hours to days.[2][10]

Table 2: Photodegradation Half-life of this compound under Different Light Sources

| Light Source | Half-life (hours) | Reference |

| High-Pressure Mercury Lamp | 1.7 - 7.0 | [2] |

| Sunlight | 90 | [2] |

Photodegradation of this compound leads to the formation of several photoproducts, including O-(2-Chlorophenyl)-O-ethyl-S-propyl phosphorothioate and O-(2-chlorophenyl)-O-ethyl phosphorothioate.[2][10]

Degradation of this compound in Soil

In soil, this compound degradation is a complex process involving both microbial and chemical pathways. The dissipation of this compound in soil is generally rapid, with half-lives ranging from a few days to a couple of weeks.[4][6]

Microbial Degradation

Microbial degradation is a major contributor to the breakdown of this compound in soil.[3][5] Several bacterial strains capable of utilizing this compound as a carbon source have been isolated from contaminated soils.[11][12][13][14] These microorganisms often possess organophosphate hydrolase enzymes that facilitate the initial hydrolysis of the pesticide.[11][12][15]

Table 3: Microbial Degradation of this compound by Different Bacterial Strains

| Bacterial Strain | Degradation (%) | Time | Reference |

| Pseudomonas putida | 96.06 | 25 days | [11] |

| Burkholderia gladioli | 99.37 | 25 days | [11] |

| Bacillus subtilis (DR-39) | - | DT50 = 0.87 days (non-autoclaved soil) | [7] |

| Bacillus sp. (PF1) | 93 | 30 days | [8] |

| Pseudomonas plecoglossicida | >90 | - | [13][14] |

| Pseudomonas aeruginosa | >90 | - | [13][14] |

| Exiguobacterium profundum & Oceanobacillus iheyenis (consortium) | 100 | 192 hours | [16] |

The primary metabolic pathway initiated by microorganisms is the hydrolysis of the P-O-aryl bond to form 4-bromo-2-chlorophenol.[8][13] This metabolite can be further degraded by some microorganisms.[5]

Abiotic Degradation in Soil

Chemical hydrolysis also plays a role in this compound degradation in soil, with the rate being influenced by soil pH.[5] In alkaline soils, chemical hydrolysis can be a significant degradation pathway.[4]

Degradation Pathways and Metabolites

The degradation of this compound in both soil and water primarily proceeds through the cleavage of the phosphorothioate ester bond, leading to the formation of 4-bromo-2-chlorophenol (CGA 55960).[1] This major metabolite can then undergo further transformation.

Caption: Generalized degradation pathway of this compound in soil and water.

Experimental Protocols for Degradation Studies

The investigation of this compound degradation typically involves laboratory incubation studies followed by analytical quantification.

Sample Preparation and Incubation

-

Water Samples: this compound is added to sterile aqueous buffer solutions at various pH values (e.g., 5, 7, and 9) or to natural water samples. The solutions are incubated in the dark at a constant temperature (e.g., 20-25°C) to assess hydrolysis. For photolysis studies, samples are exposed to a light source (e.g., xenon lamp or natural sunlight).

-

Soil Samples: Soil is typically sieved and pre-incubated to stabilize microbial activity. This compound, often radiolabeled ([¹⁴C]-profenofos), is applied to the soil. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity), and the samples are incubated under aerobic or anaerobic conditions at a constant temperature.

Extraction and Analysis

-

Extraction: At various time intervals, subsamples are taken for analysis. This compound and its metabolites are extracted from the water or soil matrix using organic solvents such as acetonitrile, methanol, or hexane.[6][11]

-

Analytical Methods: The extracts are then analyzed to determine the concentration of the parent compound and its degradation products. Common analytical techniques include:

-

Gas Chromatography (GC): Coupled with a flame ionization detector (FID), electron capture detector (ECD), or nitrogen-phosphorus detector (NPD).[1][6][11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and confirmation of degradation products.[1][7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive and selective method for the quantification of this compound residues.[17]

-

Caption: A typical experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound in soil and water is a multifaceted process driven by both biotic and abiotic mechanisms. Hydrolysis and photolysis are the dominant abiotic pathways in water, with degradation rates being significantly influenced by pH and light conditions. In soil, microbial degradation plays a crucial role, with various bacterial species capable of rapidly breaking down the insecticide. The primary degradation product in both environments is 4-bromo-2-chlorophenol. A thorough understanding of these degradation pathways is essential for assessing the environmental risk of this compound and developing effective remediation strategies.

References

- 1. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. Biodegradation of this compound by Bacillus subtilis isolated from grapevines (Vitis vinifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. This compound insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil [agris.fao.org]

- 15. researchgate.net [researchgate.net]

- 16. The Chemical Compounds from Degradation of this compound and Malathion by Indigenous Bacterial Consortium - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

Profenofos: A Toxicological Deep Dive into its Effects on Non-Target Organisms

A Technical Guide for Researchers and Environmental Scientists

Abstract

Profenofos, a broad-spectrum organophosphate insecticide, has been widely utilized in agriculture to control a variety of pests.[1] However, its non-systemic nature and high toxicity pose a significant threat to a wide range of non-target organisms.[2] This technical guide provides a comprehensive overview of the toxicological effects of this compound, with a focus on its impact on aquatic life, terrestrial animals, and soil ecosystems. Through a synthesis of current research, this document details the lethal and sublethal consequences of this compound exposure, outlines its primary mechanism of action, and presents key experimental methodologies for its toxicological assessment. The information is intended to serve as a critical resource for researchers, scientists, and drug development professionals in understanding and mitigating the environmental risks associated with this pesticide.

Introduction

This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is an organothiophosphate insecticide and acaricide with both contact and stomach action.[3] While effective against target pests like cotton bollworms and tobacco budworms, its application has raised environmental concerns due to its persistence and toxicity in various ecosystems.[1][4] this compound can contaminate soil and aquatic environments through runoff and spray drift, leading to unintended exposure and adverse effects on a host of non-target species.[2][5] This guide delves into the multifaceted toxicological profile of this compound, presenting quantitative data, mechanistic insights, and experimental frameworks to facilitate a deeper understanding of its environmental impact.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity in both target and non-target organisms is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3]

By inhibiting AChE, this compound causes an accumulation of ACh, leading to the overstimulation of cholinergic receptors.[4][6] This continuous nerve stimulation results in a range of neurotoxic effects, from muscle twitching and tremors to paralysis and, ultimately, death.[4][7] The parent form of this compound is a potent inhibitor of AChE, and it can also be metabolically activated to even more potent inhibitory compounds.[8][9]

Toxicological Effects on Non-Target Organisms

This compound exhibits a broad spectrum of toxicity to non-target organisms, with aquatic ecosystems being particularly vulnerable.

Aquatic Organisms

Fish: this compound is highly toxic to fish.[10] Acute exposure leads to behavioral abnormalities such as erratic swimming, loss of equilibrium, and lethargy, culminating in death at higher concentrations.[11] The 96-hour median lethal concentration (LC50) varies significantly among species, highlighting differential susceptibility.[12][13] Sublethal exposure can result in reduced growth, altered locomotor behavior, and significant physiological stress.[13][14]

Aquatic Invertebrates: Aquatic invertebrates are also highly sensitive to this compound. For instance, the Australian cladoceran Ceriodaphnia dubia has a reported 48-hour EC50 of a mere 2 ng/L (0.002 µg/L).[12] The shrimp Paratya australiensis shows a 96-hour LC50 of 80 ng/L (0.08 µg/L).[12]

Algae: In contrast to fauna, freshwater algae appear to be less sensitive to this compound, with a reported 72-hour EC50 for Selenastrum capricornutum being 2900 µg/L.[12]

Table 1: Acute Toxicity of this compound to Various Aquatic Organisms

| Species | Common Name | Endpoint | Concentration (µg/L) | Exposure Time | Reference |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 80 | 96 hours | [12] |

| Carassius carassius | Crucian Carp | LC50 | 90 | 96 hours | [12] |

| Lepomis macrochirus | Bluegill | LC50 | 300 | 96 hours | [12] |

| Gambusia affinis | Mosquitofish | LC50 | 640 | 96 hours | [15] |

| Labeo rohita | Rohu | LC50 | 0.62 | 96 hours | [10] |

| Channa punctatus | Spotted Snakehead | LC50 | 2.68 | 96 hours | [16] |

| Ctenopharyngodon idella | Grass Carp | LC50 | 7.2 | 96 hours | [17] |

| Danio rerio (embryo) | Zebrafish | LC50 | 57 | 96 hours | [18] |

| Ceriodaphnia dubia | Water Flea | EC50 | 0.002 | 48 hours | [12] |

| Paratya australiensis | Shrimp | LC50 | 0.08 | 96 hours | [12] |

| Selenastrum capricornutum | Green Algae | EC50 | 2900 | 72 hours | [12] |

Terrestrial Organisms

Birds: this compound poses a toxic threat to birds. Poisoning in chicks has been directly correlated with the in vivo inhibition of brain AChE activity.[9] Sublethal exposure in white egrets (Egretta alba) has been shown to cause a significant decrease in body weight gain and relative kidney weights, along with histological damage to the liver and kidneys.[19]

Mammals: this compound is classified as moderately hazardous to mammals.[20] Acute toxicity signs in rodents include dyspnea, exophthalmos, ruffled fur, and cholinergic symptoms such as salivation, tremors, and convulsions.[20] Sublethal oral exposure in rats has been shown to induce oxidative stress in the brain and liver, indicated by increased lipid peroxidation and depletion of glutathione (GSH) levels.[21][22] Dermal exposure in rabbits can cause skin irritation and systemic toxicity, including significant AChE inhibition.[20]

Table 2: Acute Toxicity of this compound to Terrestrial Animals

| Species | Common Name | Route | Endpoint | Value (mg/kg bw) | Reference |

| Mouse | Mouse | Oral | LD50 | 298 | [20] |

| Rat | Rat | Oral | LD50 | 358 | [20] |

| Rabbit | Rabbit | Dermal | LD50 | 472 | [20] |

| Chicken | Chicken | Oral | LD50 | ~35 | [20] |

Bees and Other Pollinators: As an insecticide, this compound is inherently toxic to insects, including beneficial pollinators like bees.[1] Its use can negatively impact pollinator populations, affecting ecosystem health and agricultural productivity.[1]

Soil Microorganisms

The impact of this compound on soil microbial communities appears to be complex and transient. Some studies report an initial decrease in total bacterial and fungal counts following application, with populations recovering after subsequent applications. While basal soil respiration may not be significantly affected, substrate-induced respiration can be stimulated after multiple sprayings. Other research indicates that this compound can have a significant adverse effect on the total count of fungi for several weeks after treatment.[23]

Sublethal Effects and Biochemical Alterations

Beyond acute mortality, sublethal concentrations of this compound can induce a cascade of adverse effects at the biochemical, physiological, and behavioral levels.

Oxidative Stress

This compound exposure has been demonstrated to induce oxidative stress in various organisms. In fish, this manifests as an increase in lipid peroxidation (LPO) and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[24][25] Depletion of reduced glutathione (GSH) levels is also a common indicator of this compound-induced oxidative stress.[24][25] Similar effects are observed in mammals, where this compound treatment leads to oxidative damage in the liver and brain.[21]

Hematological and Biochemical Parameters

In fish, this compound exposure can lead to significant changes in blood parameters, including microcytic hypochromic anemia and an increase in white blood cell count.[17] Serum biochemical profiles are also altered, with significant decreases in total protein, albumin, and globulin, and increases in urea and creatinine.[26] In Nile tilapia, this compound caused an increase in blood glucose and a decrease in liver and muscle glycogen, along with elevated levels of serum enzymes like AST, ALT, and ALP, indicating liver damage.[27]

Histopathological Alterations

Histopathological examinations of tissues from this compound-exposed organisms reveal significant damage. In fish, this includes deformities in the primary and secondary lamellae of the gills, and degenerative changes in the liver, kidney, and muscles.[14][17][28] In birds, liver tissue shows focal accumulation of inflammatory cells and congested blood vessels, while kidney tissue exhibits hemorrhagic areas and nephritis.[19]

Behavioral and Developmental Effects

Sublethal concentrations of this compound can alter the behavior of fish, including changes in locomotor activity and swimming speed.[14][15] In developing zebrafish embryos, this compound exposure leads to a concentration-dependent increase in malformations, including fluid accumulation, impaired jaw development, a curved body, and deformed heart, as well as a reduction in heart rate.[18][29]

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the toxicological assessment of this compound.

Acute Toxicity Test in Fish (e.g., Zebrafish Larval Assay)

Objective: To determine the median lethal concentration (LC50) of this compound in a model fish species over a 96-hour period.

Methodology:

-

Test Organisms: Early life stage fish, such as zebrafish (Danio rerio) larvae at 4-6 days post-fertilization (dpf), are commonly used.[29][30]

-

Test Solutions: A series of this compound concentrations are prepared in embryo media, typically in a geometric progression, along with a control group (media only).

-

Exposure: Larvae are placed in multi-well plates (e.g., 24-well plates) with a set number of individuals per well (e.g., 10 larvae/well).[30] The test solutions are then added to the respective wells.

-

Incubation: The plates are incubated under controlled conditions of temperature (e.g., 28°C) and light cycle.

-

Observation: Mortality is recorded at specific time points (e.g., 24, 48, 72, and 96 hours). The endpoint is the cessation of heartbeat.

-

Data Analysis: The LC50 value and its 95% confidence intervals are calculated for each time point using statistical methods such as probit analysis.[31]

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the in vitro or in vivo inhibition of AChE activity by this compound.

Methodology:

-

Sample Preparation:

-

In vivo: Tissues (e.g., brain, muscle) from organisms exposed to this compound are homogenized in a suitable buffer (e.g., phosphate buffer).

-

In vitro: A purified source of AChE (e.g., from electric eel or recombinant human AChE) or a tissue homogenate from unexposed organisms is used.[32]

-

-

Incubation: The tissue homogenate or purified enzyme is incubated with a range of this compound concentrations for a specific duration at a controlled temperature (e.g., 37°C).[32]

-

Enzymatic Reaction: The reaction is initiated by adding a substrate (e.g., acetylthiocholine iodide) and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). AChE hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.

-

Measurement: The change in absorbance is measured over time using a spectrophotometer.

-

Data Analysis: The rate of the enzymatic reaction is calculated. The percentage of AChE inhibition is determined by comparing the activity in this compound-treated samples to that of the control. The IC50 (the concentration of this compound that causes 50% inhibition) can be calculated.

Conclusion

The data compiled in this guide unequivocally demonstrate that this compound is a potent toxicant to a wide array of non-target organisms, particularly within aquatic ecosystems. Its primary mode of action through AChE inhibition leads to severe neurotoxicity, while sublethal exposures trigger a range of detrimental effects, including oxidative stress, histopathological damage, and behavioral and developmental abnormalities. The provided quantitative toxicity data and experimental frameworks offer a valuable resource for risk assessment and the development of safer alternatives. Continued research and stringent regulatory oversight are imperative to mitigate the adverse environmental impacts of this compound and similar agrochemicals.

References

- 1. The looming threat of this compound organophosphate and microbes in action for their sustainable degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Single dose neurotoxicity screening studies of insecticide combination (Cypermethrin and this compound) in Wistar rats - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcmas.com [ijcmas.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound in freshwater and marine water [waterquality.gov.au]

- 13. This compound toxicity to the eastern rainbow fish (Melanotaenia duboulayi) | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 14. Sublethal effects of this compound on locomotor behavior and gill architecture of the mosquito fish, Gambusia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Assessment of non-target toxicity of this compound insecticide on the aquatic bird; the white egret, Egretta alba [ejabf.journals.ekb.eg]

- 20. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]

- 21. sciencepub.net [sciencepub.net]

- 22. researchgate.net [researchgate.net]

- 23. Effect of soil treatment with the organophosphorus insecticide Profenfos on the fungal flora and some microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 111.68.99.22:8080 [111.68.99.22:8080]

- 25. researchgate.net [researchgate.net]

- 26. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. mbimph.com [mbimph.com]

- 29. Toxicity effects of this compound on embryonic and larval development of Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. apps.dtic.mil [apps.dtic.mil]

- 31. trjfas.org [trjfas.org]

- 32. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Persistence of Profenofos: A Technical Guide

Introduction

Profenofos, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of pests, primarily on cotton and vegetable crops.[1][2] Its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] Due to its widespread application and inherent toxicity, understanding the environmental fate, persistence, and degradation of this compound is critical for assessing its ecological risk and ensuring the safety of non-target organisms and human health. This technical guide provides a comprehensive overview of the environmental behavior of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Physicochemical Properties

The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility, mobility, volatility, and potential for bioaccumulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅BrClO₃PS | [1] |

| Molecular Mass | 373.6 g/mol | |

| Appearance | Pale yellow liquid | [2] |

| Water Solubility | 28 mg/L (at 25°C) | [3] |

| Vapor Pressure | 9.00 x 10⁻⁷ mm Hg (at 25°C) | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 4.4 - 4.7 | [1] |

| Henry's Law Constant | 2.21 x 10⁻⁸ atm-m³/mol | [2] |

Environmental Persistence

This compound is considered to have low to moderate persistence in the environment.[3] Its degradation is significantly influenced by abiotic and biotic factors, particularly pH, sunlight, and microbial activity.[1][2]

Table 2: Environmental Persistence (Half-life) of this compound

| Medium | Condition | Half-life (t₁/₂) | Reference(s) |

| Soil | Aerobic, alkaline (pH 7.8) | 2 days | [1][2] |

| Anaerobic, alkaline (pH 7.8) | 3 days | [2] | |

| Field (Pigeonpea crop) | 5.18 - 5.93 days | [4] | |

| General Field | ~7 days | ||

| Water (Hydrolysis) | pH 5 (20°C) | 93 - 108 days | [1][2] |

| pH 7 (20°C) | 14.6 - 62 days | [1][2] | |

| pH 9 (20°C) | 5.7 hours - 0.33 days | [1][2] | |

| Photodegradation (Water) | Sunlight | ~32.8 hours | [5] |

| Artificial UV Lamp | 1.7 - 7.0 hours | [5] |

This compound is relatively stable under neutral and slightly acidic conditions but degrades rapidly in alkaline environments through hydrolysis.[2] In soil, degradation is faster under alkaline conditions due to both chemical hydrolysis and microbial action.[1][2]

Degradation Pathways

The primary degradation pathway for this compound in plants, animals, soil, and water is the hydrolysis of the phosphate ester bond.[6][7] This process yields its main metabolite, 4-bromo-2-chlorophenol (also known as CGA 55960).[6] This primary metabolite can then undergo further transformation.

Caption: Degradation pathway of this compound in soil and water.

Photodegradation is another significant pathway for this compound transformation in the environment, especially in surface waters.[5] This process can lead to the formation of 4-bromo-2-chlorophenol as well as other photoproducts.[5][6]

Caption: Major identified photodegradation products of this compound.

Mobility and Transport in Soil

The mobility of this compound in soil is considered to be low to slight.[1][2] This is primarily due to its tendency to adsorb to soil particles, particularly organic matter and clay.[2] The strength of this adsorption is quantified by the organic carbon-water partition coefficient (Koc).

Table 3: Soil Mobility and Partitioning of this compound

| Parameter | Value | Interpretation | Reference(s) |

| Soil Adsorption Coefficient (Koc) | 869 - 3,922 L/kg | Low to Slight Mobility | [1][2][8] |

| Groundwater Ubiquity Score (GUS) | < 1.8 | Very Low Leaching Potential | [9] |

A high Koc value indicates strong binding to soil, which limits the potential for this compound to leach into groundwater.[10] Its low water solubility and high adsorption contribute to its retention in the upper soil layers. Volatilization from moist or dry soil surfaces is not considered an important fate process due to its low vapor pressure and Henry's Law constant.[2]

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the accumulation of a substance in an organism from all sources (water, food, sediment), while bioconcentration refers specifically to uptake from the surrounding medium (e.g., water). The potential for this compound to bioaccumulate is moderate to high based on its log Kow, but studies show conflicting results.

Table 4: Bioconcentration Factors (BCF) for this compound in Fish

| BCF Value Range | Tissue/Organism | Interpretation | Reference(s) |

| 29 - 682 | Fish | Moderate to High | [2] |

| 2.52 - 254.83 | Mosquito fish (body, head, viscera) | Low to High (tissue-dependent) | [11] |

The high log Kow value (>4) suggests a potential for bioconcentration.[12] However, metabolic studies in animals show that this compound is rapidly broken down into more water-soluble metabolites and excreted.[1] In fish, accumulation has been observed to be highest in the viscera.[11] During chronic exposure studies, an initial accumulation was followed by a gradual decrease as metabolic processes cleared the compound.[3]

Experimental Protocols

Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate of pesticides.

Determination of this compound Residues in Environmental Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from complex matrices like soil, water, and food products.[13][14]

Methodology Outline:

-

Sample Homogenization: A representative sample (e.g., 10-15 g of soil or food) is homogenized to ensure uniformity.[15]

-

Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate solvent (typically acetonitrile) and extraction salts (e.g., MgSO₄, NaCl).[13][16] The mixture is shaken vigorously to partition the this compound into the organic solvent layer.

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a cleanup tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and organic acids, along with MgSO₄ to remove excess water.[13][17]

-

Instrumental Analysis: After centrifugation, the final extract is analyzed using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with mass spectrometry (MS/MS) or other selective detectors like a Flame Photometric Detector (FPD).[4][18][19][20]

Caption: General workflow for this compound residue analysis using the QuEChERS method.

Soil Adsorption/Desorption Study

The batch equilibrium method, as described in OECD Guideline 106, is the standard protocol for determining the adsorption and desorption characteristics of a chemical in soil.[21][22]

Methodology Outline:

-

Soil Preparation: Five or more different soil types are selected to cover a range of properties (pH, organic carbon, clay content). The soils are air-dried and sieved (≤ 2 mm).[23]

-

Preliminary Test: A tier 1 test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check the stability of the test substance.[21]

-

Adsorption Phase: Known masses of soil are placed in centrifuge tubes. A solution of known this compound concentration (often ¹⁴C-labeled) in 0.01 M CaCl₂ is added.[24]

-

Equilibration: The tubes are agitated (shaken) in the dark at a constant temperature (e.g., 20°C) for the predetermined equilibration time (e.g., 24-48 hours).[23][24]

-

Analysis: The samples are centrifuged to separate the soil and solution. The concentration of this compound remaining in the aqueous phase (supernatant) is measured.[22] The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Data Interpretation: The data are used to calculate adsorption coefficients (Kd and Koc) and are often fitted to Freundlich or Langmuir adsorption isotherms.[23]

Caption: Workflow for a soil adsorption study using the Batch Equilibrium Method (OECD 106).

References

- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 10. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 11. Sublethal effects of this compound on locomotor behavior and gill architecture of the mosquito fish, Gambusia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. QuEChERS: Home [quechers.eu]

- 14. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 15. food-safety.com [food-safety.com]

- 16. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 18. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fao.org [fao.org]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 22. oecd.org [oecd.org]

- 23. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 24. york.ac.uk [york.ac.uk]

An In-depth Technical Guide to Profenofos Metabolites and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the organophosphate insecticide profenofos and the biological activities of its resulting metabolites. The information is intended to support research and development efforts in toxicology, environmental science, and drug discovery.

Introduction to this compound

This compound, with the chemical name O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum insecticide and acaricide. It is recognized as a moderately hazardous compound (Toxicity Class II) by the World Health Organization.[1] Unlike many other organophosphates that require metabolic activation to exert their toxic effects, this compound is a direct-acting acetylcholinesterase (AChE) inhibitor.[2][3] However, its metabolism can lead to both detoxification and bioactivation, producing a range of metabolites with varying biological activities.

Metabolism of this compound

The biotransformation of this compound is complex, involving several enzymatic pathways that lead to a variety of metabolites. The primary routes of metabolism include hydrolysis, oxidative desulfuration, dealkylation, and conjugation. These processes are primarily carried out by cytochrome P450 (CYP) enzymes and esterases in the liver and other tissues.[2][4]

Key Metabolites

The major metabolites of this compound identified in various biological systems include:

-

4-bromo-2-chlorophenol (BCP) : The primary product of hydrolytic detoxification.[5][2]

-

Des-S-propylated this compound (Desthiopropylthis compound) : A product of oxidative metabolism.[1][6]

-

Desethylated this compound : Formed through O-de-ethylation.[1][6]

-

Hydroxythis compound : Resulting from the hydroxylation of the propyl group.[7]

-

This compound oxon : The oxygen analog of this compound, though less commonly reported as a major metabolite in mammals compared to other organothiophosphates.

Metabolic Pathways

This compound undergoes both Phase I and Phase II metabolic reactions.

Phase I Metabolism:

-

Hydrolysis: The ester linkage of this compound is cleaved, leading to the formation of 4-bromo-2-chlorophenol (BCP), which is considered a detoxification step as BCP is a much weaker AChE inhibitor.[2]

-

Oxidative Metabolism (CYP-mediated): Cytochrome P450 enzymes, particularly CYP3A4, CYP2B6, and CYP2C19, are involved in the metabolism of this compound.[2] These reactions can lead to:

-

Bioactivation: Formation of more potent AChE inhibitors, such as desthiopropylthis compound and hydroxythis compound.

-

Detoxification: Formation of BCP.[2]

-

Phase II Metabolism:

-

Conjugation: The primary metabolite, 4-bromo-2-chlorophenol, can undergo conjugation with glucuronic acid or sulfate to form water-soluble conjugates that are readily excreted.[8]

Biological Activity

The primary mechanism of toxicity for this compound and its active metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Acetylcholinesterase Inhibition

The inhibitory potency of this compound and its metabolites against AChE varies significantly. While this compound itself is an inhibitor, some of its metabolites are even more potent.

Toxicity

The toxicity of this compound and its metabolites is directly related to their ability to inhibit AChE.

Data Presentation

Table 1: Acetylcholinesterase Inhibition by this compound

| Compound | Enzyme Source | IC50 (µM) | Reference |

| This compound | Human Erythrocyte AChE | 0.35 | [9] |

| This compound | Human Recombinant AChE | 0.302 | [10] |

| This compound | Rat Red Blood Cell AChE | 0.312 | [10] |

Table 2: Acute Toxicity of this compound and 4-bromo-2-chlorophenol (BCP)

| Compound | Species | Route | LD50 | Reference |

| This compound | Rat | Oral | 358 - 1178 mg/kg | [11] |

| This compound | Rat | Dermal | >2000 mg/kg | [12] |

| 4-bromo-2-chlorophenol | Rat (ATE) | Oral | 500 mg/kg | [13] |

Table 3: In Vitro Metabolism Kinetics of this compound to 4-bromo-2-chlorophenol (BCP) by Human CYPs

| CYP Isoform | Km (µM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) (mL/min/nmol CYP) | Reference |

| CYP2C19 | 0.516 | 25.1 | 48.8 | [2] |

| CYP2B6 | 1.02 | 47.9 | 46.9 | [2] |

| CYP3A4 | 18.9 | 19.2 | 1.02 | [2] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the method described by Ellman et al. (1961) and is commonly used to measure AChE activity.[14]

Materials:

-

Acetylcholinesterase (AChE) solution

-

Phosphate buffer (0.1 M, pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution

-

Test compounds (this compound and its metabolites) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.[15]

-

Add 20 µL of the test compound solution at various concentrations to the respective wells. For the control, add 20 µL of the solvent.

-

Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.[15]

-

Add 10 µL of DTNB solution to each well.[13]

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.[13]

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and subsequently the IC50 value.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound using liver microsomes.[11]

Materials:

-

Cryopreserved liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

This compound solution

-

Acetonitrile (or other suitable organic solvent) for quenching the reaction

-

Centrifuge

-

LC-MS/MS or GC-MS for metabolite analysis

Procedure:

-

Thaw the liver microsomes on ice.

-

Prepare an incubation mixture containing phosphate buffer, the NADPH regenerating system, and the microsomal suspension.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the this compound solution to the incubation mixture. The final concentration of the organic solvent used to dissolve this compound should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Collect the supernatant and analyze for the presence and quantity of this compound and its metabolites using a validated LC-MS/MS or GC-MS method.

Mandatory Visualization

Caption: Metabolic pathways of this compound leading to bioactivation and detoxification.

Caption: Workflow for the acetylcholinesterase inhibition assay (Ellman's method).

Caption: Inhibition of the cholinergic signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prothiofos - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]

- 9. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. coromandel.biz [coromandel.biz]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

The History and Development of Profenofos: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Profenofos, or O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide with a significant history in agricultural pest management. First registered in 1982 in the United States, it was developed to control a wide array of chewing and sucking insects, particularly Lepidoptera and mites, in crops like cotton, maize, and vegetables.[1][2] Its efficacy stems from its non-systemic contact and stomach action, primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[2] This guide provides a comprehensive technical overview of the history, chemical synthesis, mode of action, toxicological profile, environmental fate, and mechanisms of resistance associated with this compound. It is intended to serve as a detailed resource for professionals in research and development.

History and Development

This compound was first developed by Novartis Crop Protection (now Syngenta) in 1975. It was subsequently registered for the first time in the United States in 1982 for use exclusively on cotton, primarily to combat lepidopteran pests.[1] Marketed under trade names like Curacron® and Selecron®, this compound provided farmers with a tool against pests that may have developed resistance to other classes of insecticides.[3] As of 2015, its use has not been approved in the European Union.[1]

Chemical Synthesis and Properties

This compound is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[1] It is a chiral molecule, and while used as a racemate, the S(-) isomer is a more potent acetylcholinesterase inhibitor.[1][4]

Chemical Properties:

| Property | Value |

| IUPAC Name | O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate |

| CAS Number | 41198-08-7 |

| Molecular Formula | C₁₁H₁₅BrClO₃PS |

| Molar Mass | 373.63 g/mol |

| Density | 1.455 g/cm³ (at 20°C)[3] |

| Vapor Pressure | 1.24 x 10⁻⁴ Pa (at 25°C)[5] |

| Water Solubility | 28 mg/L (at 25°C)[6] |

| Log Kow | 4.44[6] |

Synthesis Routes

Several methods for the chemical synthesis of this compound have been developed.

Route 1: Phosphorus Oxychloride Pathway A common synthesis route involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate. The resulting intermediate is then treated with 4-bromo-2-chlorophenol to yield this compound.[1]

Route 2: Quaternary Salt Pathway This industrial-scale route is considered simpler and avoids the handling of highly obnoxious materials like ethyl mercaptan.[7] It involves the reaction of 2-chloro-4-bromophenol with potassium hydroxide to form a potassium salt. This salt then reacts with O,O-diethyl thiophosphoryl chloride in the presence of a phase transfer catalyst to generate an intermediate, which is further processed to yield this compound.[8]

Route 3: High-Purity Synthesis A method to produce high-purity this compound involves several steps starting with the bromination of O-chlorophenol. The product, 2-chloro-4-bromophenol, undergoes multiple recrystallizations to remove by-products. This purified intermediate then reacts with O,O-diethyl thiophosphoryl chloride. Subsequent steps involve dealkylation with trimethylamine to form an amine salt intermediate, followed by a reaction with bromopropane to form the final this compound product.[9]

Mechanism of Action

Like other organophosphate insecticides, this compound acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1]

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: this compound irreversibly inhibits AChE, leading to acetylcholine accumulation and neurotoxicity.

Detailed Mechanism:

-

Normal Nerve Transmission: In a healthy synapse, acetylcholine (ACh), a neurotransmitter, is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a nerve impulse.

-

Role of AChE: To terminate the signal, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into inactive choline and acetate.

-

Inhibition by this compound: this compound phosphorylates the serine hydroxyl group at the active site of AChE. This phosphorylated enzyme is highly stable and does not readily dephosphorylate, leading to rapid aging and irreversible inactivation of the enzyme.[4][10]

-

Toxic Effect: The inactivation of AChE leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of nerve receptors, causing uncontrolled nerve firing, tremors, paralysis, and ultimately, the death of the insect.[1]

Toxicology

This compound is classified as a moderately hazardous (Toxicity Class II) pesticide by the World Health Organization (WHO).[11] The primary effect observed in acute, short-term, and long-term toxicity studies is the inhibition of acetylcholinesterase activity.[4]

Acute Toxicity Data

| Species | Route | Value | Units | Reference(s) |

| Rat | Oral (LD₅₀) | 358 - 1178 | mg/kg bw | [4][12] |

| Rat | Dermal (LD₅₀) | >2000 | mg/kg bw | [4] |

| Rat | Inhalation (LC₅₀, 4h) | >2.57 | mg/L air | [6] |

| Rabbit | Oral (LD₅₀) | 700 | mg/kg bw | [4] |

| Rabbit | Dermal (LD₅₀) | 131 - 2560 | mg/kg bw | [4] |

| Mouse | Oral (LD₅₀) | 298 | mg/kg bw | [4] |

Ecotoxicology Data

| Organism | Test | Value | Units | Reference(s) |

| Bobwhite Quail | LC₅₀ (8-day) | 70 - 200 | ppm | [13] |

| Rainbow Trout | LC₅₀ (96h) | 0.08 | mg/L | [13] |

| Daphnia magna | EC₅₀ (48h) | 1.06 | µg/L | [13] |

| Honeybee | LD₅₀ (48h contact) | 0.102 | µ g/bee | [13] |

| Earthworm | LC₅₀ (14-day) | 372 | mg/kg | [13] |

Experimental Protocols

Detailed protocols for regulatory toxicological studies are often proprietary. However, based on published literature, methodologies can be outlined.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay This assay determines the concentration of this compound required to inhibit 50% of AChE activity (IC₅₀).

-

Preparation: A range of this compound stock solutions are prepared in ethanol and diluted in a sodium phosphate buffer (pH 7.4).[11]

-

Incubation: 5 µL of the this compound working solutions are added to wells of a 96-well plate containing 44 µL of buffer.[11]

-

Reaction Initiation: 1 µL of a solution containing human recombinant AChE (or rat red blood cell AChE) is added to each well. The plate is incubated for 15 minutes at 37°C.[11]

-

Detection: The reaction is stopped by adding 150 µL of a mixture containing 5,5-dithiobis (2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine (ATC).[11]

-

Measurement: As AChE hydrolyzes ATC to thiocholine, the thiocholine reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically at 405 nm. The degree of color formation is inversely proportional to the AChE inhibition.[14]

-

Analysis: Absorbance data is used to calculate the percentage of AChE inhibition at each this compound concentration, and an IC₅₀ value is derived from the resulting concentration-response curve.[11]

Protocol: Acute Oral Toxicity Study (General OECD 423 Guideline) This protocol outlines the general procedure for determining the acute oral LD₅₀ in rats.

-

Animals: Young adult, healthy, non-pregnant female rats from a standard laboratory strain are used. Animals are acclimated for at least 5 days before dosing.

-

Housing: Animals are housed in cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.

-

Dosing: Following a brief fasting period, animals are weighed and the test substance is administered orally via gavage. A starting dose is chosen from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and cholinergic symptoms like tremors and salivation) and changes in body weight. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.[12]

-

Endpoint: The LD₅₀ is estimated based on the observed mortality at different dose levels. A necropsy of all animals is performed at the end of the study.

Metabolism and Environmental Fate

Metabolism in Animals

In rats, orally administered this compound is rapidly absorbed and almost completely eliminated within days, primarily through urine (80-96%).[12][15] The metabolism does not involve the intact parent compound being excreted in fresh urine. The primary metabolic pathway involves stepwise dealkylation and hydrolysis, followed by conjugation.[15]

Metabolic Pathway in Mammals

Caption: this compound undergoes Phase I and Phase II metabolism before excretion.

Protocol: In Vitro Metabolism Study using Human Liver Microsomes

-

Incubation Mixture: Pooled human liver microsomes (0.1 mg protein/mL) are incubated with a range of this compound concentrations (e.g., 0.1 to 80 µM).[16]

-

Reaction Initiation: The metabolic reaction is initiated by adding 1 mM NADPH.[16]

-

Incubation: The mixture is incubated for a predetermined time (e.g., 2 minutes) that is within the linear range of metabolite formation.[16]

-

Quenching: The reaction is stopped by adding a strong acid, such as 12 N HCl.[16]

-

Analysis: The formation of the primary metabolite, 4-bromo-2-chlorophenol (BCP), is quantified using analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Kinetics: The rate of BCP formation at various substrate concentrations is plotted to derive Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).[16]

Environmental Fate

This compound is relatively unstable under alkaline conditions, with a hydrolysis half-life (DT₅₀) of just 5.7 hours at pH 9, compared to 93 days at pH 5.[6][13]

Environmental Degradation Data

| Medium | Parameter | Value | Units | Reference(s) |

| Water | Hydrolysis DT₅₀ (pH 5) | 93 | Days | [2][6] |

| Water | Hydrolysis DT₅₀ (pH 7) | 14.6 | Days | [2][6] |

| Water | Hydrolysis DT₅₀ (pH 9) | 5.7 | Hours | [2][6] |

| Soil | Aerobic Metabolism DT₅₀ | ~1 | Week | [6] |

In soil, this compound degrades rapidly under aerobic conditions. Studies show that after 28-30 days, only a small fraction (<0.1–1.6%) of the parent compound remains.[17] The primary degradation pathway is hydrolysis to form 4-bromo-2-chlorophenol (metabolite CGA 55960), which is then further degraded.[17][18]

Insecticide Resistance

The repeated use of this compound has led to the development of resistance in several insect pest populations.

Mechanisms of Resistance to this compound

Caption: Insects develop resistance to this compound via metabolic and target-site modifications.

Key Mechanisms:

-